Propofol

Overview

Description

Mechanism of Action

Target of Action

Propofol primarily targets the gamma-aminobutyric acid (GABA) receptors , specifically the GABA-A receptors . These receptors are ligand-gated chloride channels located in the central nervous system (CNS) and play a crucial role in inhibiting neuronal activity .

Mode of Action

This compound exerts its effects by enhancing the inhibitory effects of GABA through its interactions with GABA-A receptors . By binding to specific sites on GABA-A receptors, located at the interface between the α and β subunits, this compound increases chloride conductance, thus inhibiting the firing of new action potentials in the post-synaptic neuron .

Biochemical Pathways

This compound influences several biochemical pathways. It potentiates the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor . This potentiation of GABA-A receptors increases chloride ion conductance, resulting in inhibitory post-synaptic currents and ultimately inhibition of neuronal activity . This compound also induces a metabolic switch from oxidative phosphorylation to glycolysis in cells under certain conditions .

Pharmacokinetics

This compound is extensively metabolized within the body, with the main route for excretion being via the urine . Approximately 88% of the given dose is excreted as inactive metabolites and less than 1% is excreted unchanged . After intravenous administration, this compound is extensively bound to the plasma proteins (predominantly albumin) and erythrocytes .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to induce apoptosis in certain cell types . This compound can also change the metabolic pathway switch from aerobic glycolysis to oxidative phosphorylation in LPS-activated macrophages . Moreover, this compound suppresses aerobic glycolysis via inhibited GLUT1-mediated glucose uptake . Furthermore, this compound reduces reactive oxygen species (ROS) overproduction, which in turn inhibits GLUT1 expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the environmental sustainability of this compound use in daily practice has been discussed, with a focus on the carbon footprint of this compound, including drug manufacture, packaging, transportation, requirement for single-use plastics, drug delivery system, drug wastage, and disposal . Additionally, concerns have been raised about the potential environmental impact of this compound reaching the environment .

Biochemical Analysis

Biochemical Properties

Propofol exerts its effects through potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA A receptor . This interaction enhances the inhibitory activity of these channels, allowing for a longer channel activation time period .

Cellular Effects

This compound has been shown to have detrimental effects on clinically relevant outcomes, possibly due to inhibition of other interventions’ organ protective properties . It might reduce survival compared to any other hypnotic agent in any clinical setting .

Molecular Mechanism

This compound, as a small and hydrophobic molecule, binds to the GABA (A) and glycine gated ion channels, thus enhancing inhibitory activity of these channels . This allows for a longer channel activation time period, ultimately resulting in increased chloride conductance through the neuron .

Temporal Effects in Laboratory Settings

The unique characteristics of this compound include fast onset and rapid elimination, short duration of action, rapid recovery from anesthesia, very low incidence of adverse effects

Metabolic Pathways

This compound undergoes extensive pharmacokinetic and pharmacodynamic interactions with both other hypnotic drugs and opioids . These interactions are most clinically significant, and, with other hypnotics, tend to be additive, whereas interactions with opioids tend to be highly synergistic .

Transport and Distribution

It is known that this compound is a small and hydrophobic molecule, which may influence its transport and distribution .

Subcellular Localization

It is known that this compound is a small and hydrophobic molecule, which may influence its subcellular localization .

Preparation Methods

Propofol is typically synthesized through the isopropylation of phenol using an acid catalyst. One common method involves the vapor-phase isopropylation of phenol with isopropyl alcohol over H-beta and H-mordenite catalysts . Another approach is the continuous flow synthesis, which includes a double Friedel-Crafts alkylation followed by a decarboxylation step . These methods are optimized for high selectivity and yield, making them suitable for industrial production.

Chemical Reactions Analysis

Propofol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: This compound can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Propofol has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound in studies of phenolic compound reactivity and catalysis.

Biology: It is employed in research on cellular metabolism and enzyme activity due to its effects on mitochondrial function.

Industry: This compound is used in the development of new anesthetic formulations and delivery systems.

Comparison with Similar Compounds

Propofol is often compared with other intravenous anesthetics such as etomidate and thiopental. Unlike etomidate, which has minimal cardiovascular effects, this compound can cause significant hypotension and respiratory depression . Thiopental, on the other hand, has a longer duration of action and slower recovery time compared to this compound . Another similar compound is ciprofol, which has been developed as a potential alternative to this compound with comparable efficacy and safety profiles .

Conclusion

This compound is a versatile and widely used anesthetic agent with significant applications in medicine and research. Its rapid onset, short duration of action, and well-understood mechanism of action make it a valuable tool in clinical and scientific settings. The ongoing development of new synthesis methods and alternative compounds continues to enhance its utility and safety.

Biological Activity

Propofol, a widely used intravenous anesthetic, is known for its rapid onset and short duration of action. Its biological activity extends beyond anesthesia, influencing various physiological processes and exhibiting potential therapeutic effects. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

This compound primarily exerts its effects through modulation of neurotransmitter systems:

- GABA Receptors : this compound enhances the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission, which contributes to its sedative and anesthetic properties .

- NMDA Receptors : It also interacts with N-methyl-D-aspartate (NMDA) receptors, which are involved in excitatory neurotransmission and may play a role in this compound's potential antidepressant effects .

Sedative-Hypnotic Effects

This compound is characterized by:

- Rapid Induction : It allows for quick onset of sedation.

- Short Recovery Time : Patients typically recover quickly from its effects, making it ideal for outpatient procedures .

Antioxidant Activity

Recent studies indicate that this compound possesses antioxidant properties:

- It can scavenge free radicals and inhibit lipid peroxidation, which may protect cellular structures from oxidative stress .

- This compound's ability to react with oxygen free radicals helps stabilize cellular membranes, contributing to its neuroprotective effects .

Biological Effects on Immune Function

Research has shown that this compound influences immune cell activity:

- Macrophage Function : this compound reduces the phagocytic activity of neutrophils and inhibits the release of pro-inflammatory cytokines such as IL-6 and TNF-α from peripheral blood mononuclear cells .

- Lymphocyte Activity : It modulates lymphocyte function, potentially impacting immune responses during surgical procedures .

This compound Abuse in Healthcare Professionals

A study examining 22 cases of this compound addiction among healthcare professionals revealed significant findings:

- Demographics : The cohort was predominantly female and included many anesthesiologists or nurse anesthetists.

- Clinical Presentation : Patients often presented with acute intoxication symptoms leading to physical injuries. Many had histories of depression and trauma .

Antidepressant Efficacy

A pilot study assessed this compound's effects on treatment-resistant depression:

- Methodology : Ten participants received a series of this compound infusions aimed at suppressing electroencephalographic activity.

- Results : Participants showed a significant reduction in depression scores (mean decrease of 20 points on the Hamilton scale), indicating potential rapid antidepressant effects comparable to electroconvulsive therapy .

Research Findings Summary

Properties

IUPAC Name |

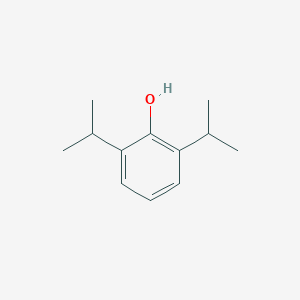

2,6-di(propan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBCVFGFOZPWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Record name | propofol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Propofol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023523 | |

| Record name | Propofol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propofol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

242 °C, 254.00 to 256.00 °C. @ 764.00 mm Hg | |

| Record name | Propofol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00818 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROPOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propofol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water. Soluble in alcohol and toluene., 1.58e-01 g/L | |

| Record name | Propofol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00818 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROPOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propofol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.955 g/cu cm @ 20 °C | |

| Record name | PROPOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The action of propofol involves a positive modulation of the inhibitory function of the neurotransmitter gama-aminobutyric acid (GABA) through GABA-A receptors. | |

| Record name | Propofol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00818 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Light-straw-colored liquid | |

CAS No. |

2078-54-8 | |

| Record name | Propofol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2078-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propofol [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002078548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propofol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00818 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | propofol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | propofol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propofol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disoprofol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPOFOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YI7VU623SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propofol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

18 °C | |

| Record name | Propofol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00818 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROPOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propofol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.